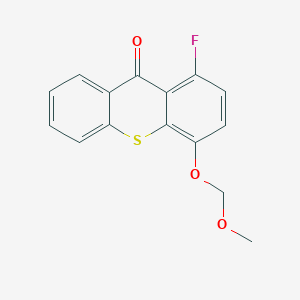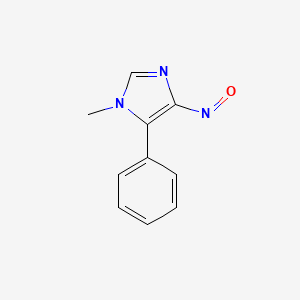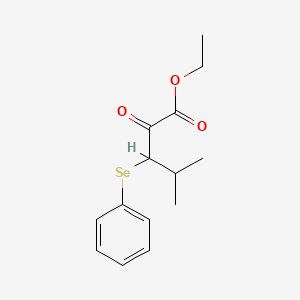
Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate is an organic compound that belongs to the class of esters It features a unique structure with a phenylselanyl group attached to a pentanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate typically involves the reaction of ethyl acetoacetate with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then reacts with phenylselenyl chloride to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the phenylselanyl group.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, particularly in the development of selenium-containing drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, which may contribute to its biological activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-methyl-2-oxopentanoate: Similar structure but lacks the phenylselanyl group.
Ethyl 2-methyl-3-oxo-3-phenylpropanoate: Contains a phenyl group but not a phenylselanyl group.
Uniqueness
Ethyl 4-methyl-2-oxo-3-(phenylselanyl)pentanoate is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group can participate in redox reactions and provide antioxidant activity, making the compound valuable in various research and industrial applications.
Propiedades
Número CAS |
105378-17-4 |
|---|---|
Fórmula molecular |
C14H18O3Se |
Peso molecular |
313.26 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-oxo-3-phenylselanylpentanoate |
InChI |
InChI=1S/C14H18O3Se/c1-4-17-14(16)12(15)13(10(2)3)18-11-8-6-5-7-9-11/h5-10,13H,4H2,1-3H3 |
Clave InChI |
KZEPZPOBBPTVCF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C(C(C)C)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


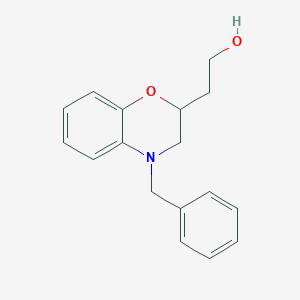
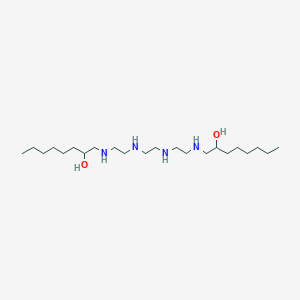
![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
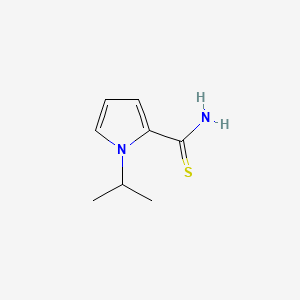
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
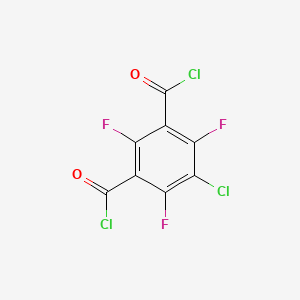
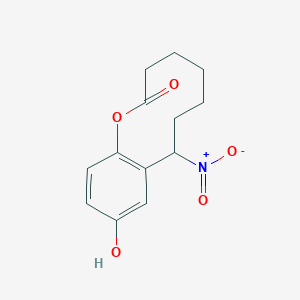
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
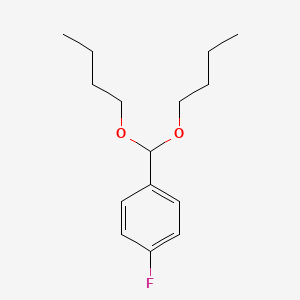
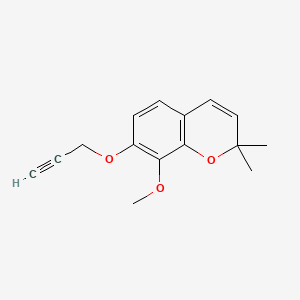
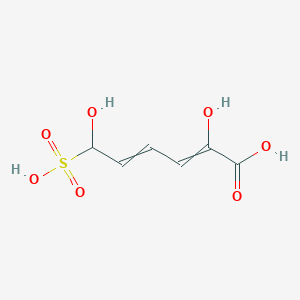
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
